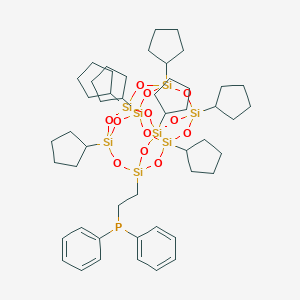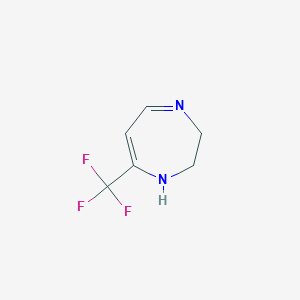
5-(trifluorométhyl)-2,3-dihydro-1H-1,4-diazépine
Vue d'ensemble
Description
5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound, which is a type of organic compound consisting of a ring of atoms with at least one atom of a different element. It is a colorless and odorless solid that is insoluble in water but soluble in organic solvents. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans « 5-(trifluorométhyl)-2,3-dihydro-1H-1,4-diazépine », est une caractéristique commune de nombreux médicaments approuvés par la FDA . Ce groupe contribue aux activités pharmacologiques de ces médicaments . Par exemple, Ubrogepant, un médicament utilisé pour la migraine aiguë, contient un groupe trifluorométhyle .
Activité antimicrobienne
« Acide 5-trifluorométhyl-2-formylphénylboronique », un composé similaire à « this compound », a montré une activité antimicrobienne modérée contre Candida albicans . Il présente également une activité plus élevée contre Aspergillus niger, Escherichia coli et Bacillus cereus .
Activité antifongique
Le même composé, « Acide 5-trifluorométhyl-2-formylphénylboronique », a démontré un potentiel en tant qu'agent antifongique . Il a été constaté qu'il inhibait la croissance d'Aspergillus niger .
Développement de médicaments
Des efforts de recherche explorent l'utilisation de « 5-(trifluorométhyl)-1,3-oxazole », un composé apparenté à « this compound », comme échafaudage pour le développement de nouveaux médicaments. L'incorporation de ce fragment dans certaines molécules peut conduire à des composés ayant des activités anticancéreuses, antibactériennes et antifongiques prometteuses.
Synthèse d'autres composés
Le groupe trifluorométhyle dans « this compound » peut être utilisé dans la synthèse d'autres composés. Par exemple, il est impliqué dans la production de sélinéxor, un médicament anticancéreux .
Études d'acidité et d'équilibre
La présence d'un substituant attracteur d'électrons comme le groupe trifluorométhyle entraîne une augmentation considérable de l'acidité du composé . Dans certaines solutions, «
Propriétés
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAQDCLUZDSOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381692 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177545-13-0 | |
| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177545-13-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine?
A1: While the paper doesn't explicitly state the molecular formula and weight, it provides the structural information needed to deduce them. Based on the name and structure presented in the study, the molecular formula of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is C9H9F3N2S. Using standard atomic weights, the calculated molecular weight is approximately 246.25 g/mol.
Q2: What spectroscopic data was used to characterize 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine in this study?
A2: The paper mentions that the synthesized diazepine derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, were characterized using spectral methods. While the specific types of spectra aren't listed in the abstract, it's common practice to utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation and confirmation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



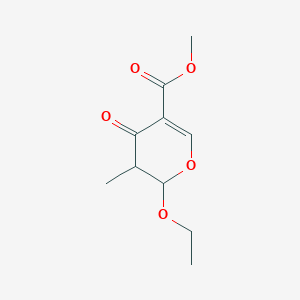
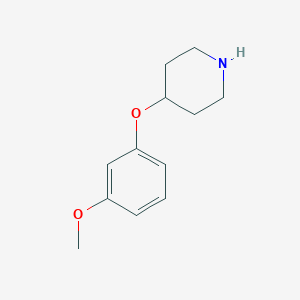
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
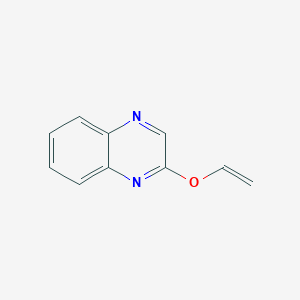
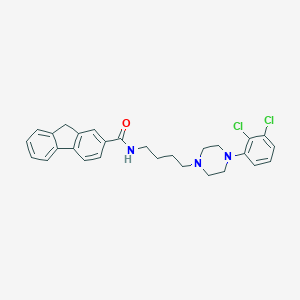
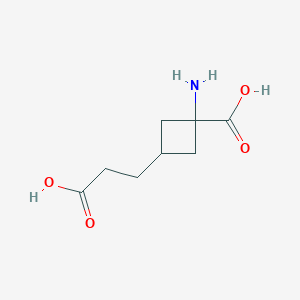


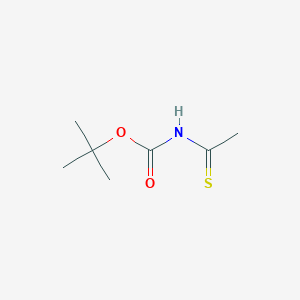
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

